molecular formula C22H21BrN2O6S B298427 [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid

[5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid

货号 B298427
分子量: 521.4 g/mol
InChI 键: ZTSGVWKOZACIKI-OKNIERGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid, also known as BTE-2, is a synthetic compound that has shown potential in various scientific research applications.

作用机制

The mechanism of action of [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid leads to the transcriptional regulation of genes involved in these processes.
Biochemical and Physiological Effects:
[5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid can inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance and insulin sensitivity. In vivo studies have shown that [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid can reduce tumor growth, improve glucose tolerance, and reduce inflammation.

实验室实验的优点和局限性

One advantage of using [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid in lab experiments is its specificity for PPARγ. This allows for the selective activation of PPARγ without affecting other nuclear receptors. However, one limitation of using [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid is its relatively low potency compared to other PPARγ agonists.

未来方向

There are several future directions for research on [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid. One area of research could be the development of more potent analogs of [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid. Another area of research could be the investigation of the effects of [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid on other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying the effects of [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid.

合成方法

[5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with 4-bromo-3-nitrobenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with ethyl 2-amino-3-methylbutanoate to form a thiazolidine ring. The resulting compound is then reacted with methoxyacetic acid to form [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid.

科学研究应用

[5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid has shown potential in various scientific research applications, including cancer research, diabetes research, and inflammation research. In cancer research, [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, [5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

属性

产品名称

[5-Bromo-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid

分子式

C22H21BrN2O6S

分子量

521.4 g/mol

IUPAC 名称

2-[5-bromo-4-[(Z)-[3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H21BrN2O6S/c1-4-25-21(28)19(32-22(25)24-14-5-7-15(29-2)8-6-14)10-13-9-17(30-3)18(11-16(13)23)31-12-20(26)27/h5-11H,4,12H2,1-3H3,(H,26,27)/b19-10-,24-22?

InChI 键

ZTSGVWKOZACIKI-OKNIERGLSA-N

手性 SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC(=O)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC

规范 SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。